(alphaR)-N-(Methylsulfonyl)-alpha-(4-(2-quinolinylmethoxy)phenyl)cycloheptaneacetamide
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Overview
Description
BAY-Y-1015 is a potent inhibitor of the 5-lipoxygenase activating protein, which plays a crucial role in the synthesis of leukotrienes. Leukotrienes are significant mediators of inflammation, particularly in conditions such as inflammatory bowel diseases .
Preparation Methods
The synthesis of BAY-Y-1015 involves several steps, including the preparation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail .
Chemical Reactions Analysis
BAY-Y-1015 primarily undergoes reactions related to its function as a 5-lipoxygenase activating protein inhibitor. It interacts with various biological molecules to inhibit the synthesis of leukotrienes. The compound’s reactions are typically studied in the context of its biological activity rather than traditional chemical reactions like oxidation or reduction .
Scientific Research Applications
BAY-Y-1015 has been extensively studied for its potential therapeutic applications in treating inflammatory bowel diseases. It has shown significant efficacy in reducing inflammation and improving histological scores in animal models of colitis . The compound’s ability to inhibit leukotriene synthesis makes it a promising candidate for further research in inflammatory conditions .
Mechanism of Action
BAY-Y-1015 exerts its effects by selectively inhibiting the 5-lipoxygenase activating protein, thereby reducing the synthesis of leukotrienes. This inhibition leads to a decrease in inflammation and other related symptoms in conditions like inflammatory bowel diseases .
Comparison with Similar Compounds
BAY-Y-1015 is compared with other leukotriene synthesis inhibitors such as zileuton and BAY-X-1005. While all these compounds decrease leukotriene levels, BAY-Y-1015 has shown superior efficacy in certain models of inflammation . The combination of BAY-Y-1015 with other anti-inflammatory agents like naproxen has also been explored, showing enhanced therapeutic effects .
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Properties
CAS No. |
133012-05-2 |
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Molecular Formula |
C26H30N2O4S |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
(2R)-2-cycloheptyl-N-methylsulfonyl-2-[4-(quinolin-2-ylmethoxy)phenyl]acetamide |
InChI |
InChI=1S/C26H30N2O4S/c1-33(30,31)28-26(29)25(20-9-4-2-3-5-10-20)21-13-16-23(17-14-21)32-18-22-15-12-19-8-6-7-11-24(19)27-22/h6-8,11-17,20,25H,2-5,9-10,18H2,1H3,(H,28,29)/t25-/m1/s1 |
InChI Key |
YAWBFCPZMALJCE-RUZDIDTESA-N |
Isomeric SMILES |
CS(=O)(=O)NC(=O)[C@H](C1CCCCCC1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3 |
Canonical SMILES |
CS(=O)(=O)NC(=O)C(C1CCCCCC1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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